((2S)-2-Chloropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S)-2-Chloropropyl)benzene: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a (2S)-2-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Benzene: One common method to prepare ((2S)-2-Chloropropyl)benzene is through the alkylation of benzene with (2S)-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Grignard Reaction: Another method involves the reaction of benzene with a Grignard reagent, such as (2S)-2-chloropropylmagnesium bromide. This reaction is carried out in an inert atmosphere, usually under reflux conditions, to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: ((2S)-2-Chloropropyl)benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogens as reagents.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogenation catalysts, leading to the formation of the corresponding alkane.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Sulfonation: Fuming sulfuric acid or sulfur trioxide.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Nitration: Nitrothis compound.
Sulfonation: ((2S)-2-chloropropyl)benzenesulfonic acid.
Halogenation: Halogenated this compound derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Propylbenzene.
Scientific Research Applications
Chemistry: ((2S)-2-Chloropropyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals, including fragrances, dyes, and polymers. Its unique chemical structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of ((2S)-2-Chloropropyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The (2S)-2-chloropropyl group can influence the reactivity and orientation of these reactions due to its electron-withdrawing properties.
Comparison with Similar Compounds
(2S)-2-Bromopropylbenzene: Similar in structure but with a bromine atom instead of chlorine.
(2S)-2-Iodopropylbenzene: Contains an iodine atom, leading to different reactivity.
(2S)-2-Fluoropropylbenzene: Fluorine substitution affects the compound’s electronic properties.
Uniqueness: ((2S)-2-Chloropropyl)benzene is unique due to the specific influence of the chlorine atom on the benzene ring’s reactivity. Chlorine’s electron-withdrawing effect can stabilize certain reaction intermediates, making this compound particularly useful in specific synthetic applications.
Properties
CAS No. |
16583-73-6 |
---|---|
Molecular Formula |
C9H11Cl |
Molecular Weight |
154.63 g/mol |
IUPAC Name |
[(2S)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
InChI Key |
CKWAHIDVXZGPES-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.